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Phenethyl 2-furoate

Flavor Chemistry Formulation Science Lipophilicity

Phenethyl 2-furoate (CAS 7149-32-8), also known as 2-phenylethyl 2-furoate or phenylethyl furoate, is a furoic acid ester with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol. It is a synthetic flavor and fragrance ingredient approved for use by JECFA (No.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 7149-32-8
Cat. No. B1347339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl 2-furoate
CAS7149-32-8
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC(=O)C2=CC=CO2
InChIInChI=1S/C13H12O3/c14-13(12-7-4-9-15-12)16-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2
InChIKeyQKPSYARWSBJEDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl 2-Furoate (CAS 7149-32-8): Technical Specifications and Procurement Overview for Flavor and Fragrance Applications


Phenethyl 2-furoate (CAS 7149-32-8), also known as 2-phenylethyl 2-furoate or phenylethyl furoate, is a furoic acid ester with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol [1]. It is a synthetic flavor and fragrance ingredient approved for use by JECFA (No. 1517) and FEMA (No. 2865), recognized for its characteristic honey-rose aroma [2]. Physically, it is a colorless to yellow-orange liquid, insoluble in water but soluble in oils and ethanol [3], with a density of 1.139 g/mL at 25°C and a refractive index n20/D of 1.546 .

Why Generic Substitution Fails: The Performance Risks of Replacing Phenethyl 2-Furoate with Simple Furoate or Acetate Esters


Substituting phenethyl 2-furoate with a structurally similar furoate ester (e.g., ethyl 2-furoate) or a common phenethyl ester (e.g., phenethyl acetate) introduces significant functional risk. The combination of the hydrophobic furan ring and the extended phenethyl alcohol chain in phenethyl 2-furoate is not merely additive; it generates a specific lipophilic-hydrophilic balance (logP approx. 3.01 ) that governs both its volatility and its interaction with olfactory receptors. This unique balance yields a distinct honey-rose aroma profile, a character that is absent or significantly altered in simpler esters like ethyl 2-furoate (plum-like ) or phenethyl acetate (floral, rosy). Furthermore, the compound's higher boiling point and lower water solubility compared to these alternatives directly impact its performance and stability in complex formulations, particularly those involving heating or aqueous phases. Direct substitution without reformulation can lead to unwanted flavor shifts, changes in release kinetics, and potential formulation instability. The following section quantifies these critical differences to guide scientifically sound selection.

Quantitative Evidence for Selecting Phenethyl 2-Furoate (CAS 7149-32-8) over its Analogs


Comparative Water Solubility: A Key Driver of Flavor Release and Formulation in Aqueous Systems

Phenethyl 2-furoate exhibits extremely low water solubility compared to simpler furoate and acetate ester analogs. This low solubility is a critical parameter for its intended performance in aqueous food and beverage applications, influencing flavor release, perception, and emulsion stability. Specifically, phenethyl 2-furoate has a predicted water solubility of 0.065 g/L (logS -3.5) [1]. This is significantly lower than ethyl 2-furoate, which has a predicted water solubility of 13.2 g/L [2], and phenethyl acetate, which has a reported water solubility of 0.711 g/L [3]. The approximately 200-fold difference between phenethyl 2-furoate and ethyl 2-furoate, and the 11-fold difference compared to phenethyl acetate, indicates a much stronger tendency to partition into the lipid phase or oil droplets. This translates to a slower, more controlled release of the honey-rose aroma in aqueous matrices and a greater need for appropriate emulsification strategies.

Flavor Chemistry Formulation Science Lipophilicity

Boiling Point Comparison: High Thermal Stability for Processed Food and Fragrance Applications

Phenethyl 2-furoate demonstrates significantly higher thermal stability as evidenced by its elevated boiling point relative to its common analogs. The compound's boiling point is reported as 334 °C at 760 mmHg . In contrast, the simpler analog ethyl 2-furoate has a boiling point of 196 °C at 760 mmHg , while the common fragrance ester phenethyl acetate boils at 232 °C at 760 mmHg [1]. The boiling point of phenethyl 2-furoate is 138 °C higher than that of ethyl 2-furoate and 102 °C higher than that of phenethyl acetate. This higher boiling point is directly linked to its larger molecular size and increased intermolecular forces, resulting in lower volatility at ambient and elevated processing temperatures.

Thermal Stability Process Chemistry Volatility

Comparative Lipophilicity (logP): Predicting Flavor Partitioning and Biocompatibility

The octanol-water partition coefficient (logP) is a key descriptor of a compound's lipophilicity, influencing its ability to cross biological membranes and its partitioning behavior in multiphase food and fragrance systems. Phenethyl 2-furoate has a reported logP of 3.01 . This is notably higher than its simpler analogs: ethyl 2-furoate has a reported experimental log Kow of 1.52 [1], and phenethyl acetate has an estimated logP of 2.30 [2]. The logP of phenethyl 2-furoate is approximately 1.5 units higher than ethyl 2-furoate and 0.7 units higher than phenethyl acetate. This significant difference indicates that phenethyl 2-furoate is much more hydrophobic and will partition strongly into lipid phases (oils, fats, cell membranes) compared to aqueous phases.

Lipophilicity ADME Prediction Flavor Partitioning

Organoleptic Differentiation: Honey-Rose Character Versus Fruity or Floral Alternatives

The primary driver for selecting a specific flavor or fragrance ingredient is its organoleptic profile. Phenethyl 2-furoate is consistently described by authoritative bodies as having a distinct 'honey rose aroma' [1] with a taste profile that includes honey, mushroom, and musty notes [2]. This is in stark contrast to its analogs. Ethyl 2-furoate is described as having a 'plum-like' or 'fruity, mushroom-like' odor , while phenethyl acetate is characterized by a 'floral, rosy, sweet, honey' aroma [3]. While there is some overlap (e.g., honey), the combination of 'rose' and 'honey' with a 'musty/mushroom' undertone is unique to phenethyl 2-furoate and is not replicated by the simpler esters. This specific profile makes it indispensable for creating authentic honey, rose, and complex cocoa flavorings.

Sensory Analysis Flavor Profile Fragrance Chemistry

Purity and Specification Benchmarks: Ensuring Reproducibility in Flavor and Fragrance Creation

For industrial and research procurement, the availability of a high-purity, well-characterized material is essential. Commercially available phenethyl 2-furoate is often supplied at a purity of ≥98% , with JECFA setting a minimum assay of 96% [1]. This is comparable to, but distinct from, other flavor esters. For instance, phenethyl acetate also commonly has a high purity specification (min. 98% assay [2]), while ethyl 2-furoate purity can vary. Beyond purity, phenethyl 2-furoate has a unique analytical fingerprint. Its Kovats retention index on an SPB-5 column is 1760 [3], which is significantly higher than the RI of ethyl 2-furoate (approximately 1200-1300) or phenethyl acetate (approximately 1250-1350). This higher RI, along with its specific NMR spectrum [4], provides a definitive, verifiable identity marker for quality control and authentication, reducing the risk of adulteration or misidentification in a supply chain.

Quality Control Analytical Chemistry Specifications

High-Value Application Scenarios for Phenethyl 2-Furoate Based on Its Differentiated Properties


Creation of Complex Honey and Rose Flavor Formulations

The unique 'honey-rose' aroma of phenethyl 2-furoate, which is distinct from the simpler floral or fruity notes of its analogs [1], makes it an essential component in the creation of authentic and complex honey, rose, and cocoa flavorings. Its high logP (3.01) and low water solubility [2] ensure that it partitions into and is retained by the lipid phase of food products, providing a longer-lasting and more robust flavor profile in applications such as honey-flavored confectionery, rose-infused teas, and gourmet chocolate.

Formulation of Thermally Processed Foods and Baked Goods

The high boiling point of phenethyl 2-furoate (334 °C) [1] provides a significant advantage in applications involving high-temperature processing. This property minimizes evaporative loss and flavor degradation during baking, extrusion, or pasteurization, making it a cost-effective and reliable choice for imparting honey or floral notes to baked goods (e.g., cakes, cookies), processed cereals, and thermally sterilized beverages. Substituting with a more volatile analog like ethyl 2-furoate (bp 196 °C) would result in substantial flavor loss under these same conditions.

Quality Control and Authentication in Flavor Supply Chains

The distinct analytical signature of phenethyl 2-furoate provides a robust tool for quality assurance and supply chain integrity. Its high Kovats retention index of 1760 [1] allows for unambiguous identification and quantification via GC-MS in complex flavor mixtures, even in the presence of other esters. The established purity standards (≥98% from commercial suppliers , min. 96% per JECFA [2]) provide clear benchmarks for procurement. For manufacturers and flavor houses, this analytical traceability is critical for ensuring batch-to-batch consistency, meeting GMP requirements, and verifying the authenticity of the ingredient, thereby mitigating the risk of using adulterated or sub-standard materials.

Development of Controlled-Release Fragrance Systems

The combination of low water solubility [1] and a relatively high logP makes phenethyl 2-furoate an ideal candidate for encapsulation and controlled-release fragrance systems. In applications like laundry detergents, fabric softeners, or long-lasting air fresheners, the compound's tendency to remain in a hydrophobic core (e.g., a microcapsule or an oil droplet) allows for a slow, sustained release of the honey-rose aroma over time. This contrasts with more water-soluble analogs, which would rapidly partition into the aqueous wash solution and be lost during the rinse cycle.

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